Rubitecan

Catalog No.
S548638
CAS No.
91421-42-0
M.F
C20H15N3O6
M. Wt
393.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubitecan

CAS Number

91421-42-0

Product Name

Rubitecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

RFS 2000; RFS-2000; RFS2000; Abbreviation: 9NC. 9-nitro-camptothecin; 9-nitro-CPT; nitrocamptothecin. US brand names: Camptogen; Orathecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

The exact mass of the compound Rubitecan is 393.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Rubitecan (CAS: 91421-42-0), also known as 9-nitrocamptothecin, is a highly lipophilic, orally active derivative of camptothecin that functions as a potent DNA topoisomerase I inhibitor. Unlike its water-soluble, intravenously administered analogs such as topotecan and irinotecan, rubitecan is characterized by its poor aqueous solubility and high lipid affinity, making it a primary candidate for advanced formulation research, including solid dispersions, PLGA nanoparticles, and liposomal delivery systems. In vivo, it acts as a prodrug that undergoes conversion to 9-aminocamptothecin (9-AC), providing sustained exposure to the active metabolite. For procurement professionals and formulation scientists, rubitecan offers a specific combination of oral bioavailability, evasion of ABCG2/BCRP efflux transporters, and compatibility with nanoscale lipid carriers, distinguishing it from both the unstable parent compound and heavily modified water-soluble derivatives[1].

Substituting rubitecan with water-soluble analogs (e.g., topotecan or irinotecan) or the parent camptothecin fundamentally alters assay mechanics and formulation viability. Water-soluble analogs are optimized for intravenous administration and often exhibit rapid systemic clearance, failing to replicate the sustained, prodrug-driven pharmacokinetic profile of orally administered rubitecan. Furthermore, the active metabolite 9-aminocamptothecin (9-AC) and topotecan are highly susceptible to ABCG2/BCRP-mediated cellular efflux, leading to rapid intracellular depletion in multidrug-resistant models. Because rubitecan is not a BCRP substrate, it maintains intracellular concentrations in resistant cell lines where generic substitutes fail. Finally, the parent camptothecin suffers from rapid lactone ring hydrolysis at physiological pH; rubitecan's specific 9-nitro substitution alters its lipophilicity and formulation compatibility, allowing for protective encapsulation in liposomes that cannot be efficiently achieved with generic in-class substitutes [1].

High-Efficiency Liposomal Loading Capacity

Rubitecan's specific lipophilicity allows for highly efficient encapsulation in optimized lipid carriers (e.g., HSPC/SPC or PEGylated cholesterol systems). While conventional liposomes yield a poor drug-to-lipid molar ratio of 1:72, optimized formulations increase this ratio to 1:6 or 1:18, maintaining an encapsulation efficiency of approximately 80%. This results in stable nanoparticles (~120-190 nm) that protect the active lactone ring from premature hydrolysis [1].

Evidence DimensionDrug-to-lipid molar ratio in liposomal formulations
Target Compound Data1:6 to 1:18 ratio with ~80% encapsulation efficiency
Comparator Or Baseline1:72 ratio in conventional unoptimized liposomes
Quantified DifferenceUp to a 12-fold increase in drug-to-lipid loading capacity
ConditionsHSPC/SPC or Chol-PEG liposomal formulations vs. standard SPC/cholesterol

Enables the scalable manufacturing of high-payload nanocarriers without the rapid precipitation or leakage seen with generic camptothecins.

Evasion of BCRP-Mediated Cellular Efflux

A critical differentiator for rubitecan in multidrug-resistant cancer models is its ability to evade specific efflux pumps. Studies demonstrate that while the downstream metabolite 9-aminocamptothecin (9-AC) and the analog topotecan are active substrates for the ABCG2/BCRP efflux transporter, the parent rubitecan (9-NC) is not. This allows rubitecan to accumulate and maintain cytotoxic concentrations in BCRP-overexpressing cell lines where in-class substitutes are rapidly expelled [1].

Evidence DimensionSusceptibility to ABCG2/BCRP-mediated cellular efflux
Target Compound DataNot a substrate for BCRP efflux
Comparator Or Baseline9-Aminocamptothecin (9-AC) and Topotecan (recognized BCRP substrates)
Quantified DifferenceComplete evasion of BCRP-mediated efflux for the intact prodrug
ConditionsIn vitro cellular accumulation assays in BCRP-overexpressing models

Makes rubitecan the necessary Topoisomerase I inhibitor for assays involving multidrug-resistant cell lines that overexpress BCRP.

Sustained In Vivo Prodrug Conversion

Unlike topotecan and irinotecan, which are typically restricted to intravenous use, rubitecan is orally bioavailable and acts as a sustained-release prodrug. Following oral administration, rubitecan achieves a plasma half-life of approximately 4.9 hours in humans, undergoing continuous in vivo conversion to 9-aminocamptothecin (9-AC). This provides a prolonged exposure to the active metabolite, contrasting with the rapid clearance profiles of direct 9-AC administration or IV-only analogs [1].

Evidence DimensionRoute of administration and plasma half-life
Target Compound DataOral administration yields ~4.9 h half-life with sustained 9-AC conversion
Comparator Or BaselineIV-only analogs (Topotecan) or direct 9-AC administration
Quantified DifferenceEnables oral dosing regimens with prolonged active metabolite exposure
ConditionsIn vivo pharmacokinetic profiling (human/mammalian models)

Crucial for researchers developing oral chemotherapeutic regimens or sustained-release models without requiring continuous intravenous infusion.

Development of Advanced Nanoparticle and Liposomal Drug Delivery Systems

Due to its high lipophilicity and optimized drug-to-lipid loading ratios (up to 1:6), rubitecan is utilized as an active pharmaceutical ingredient (API) for formulating PEGylated liposomes, solid lipid nanoparticles, and PLGA carriers. It serves as a benchmark hydrophobic drug for testing novel encapsulation techniques designed to protect pH-sensitive lactone rings[1].

In Vitro Modeling of Multidrug-Resistant Cancers

Because rubitecan evades ABCG2/BCRP-mediated efflux—unlike its metabolite 9-AC or the analog topotecan—it is the required Topoisomerase I inhibitor for screening assays and mechanistic studies involving BCRP-overexpressing cell lines, such as resistant breast or colon cancer models [2].

Oral Chemotherapy and Prodrug Pharmacokinetic Studies

Rubitecan's established profile as an orally bioavailable prodrug that converts to 9-aminocamptothecin makes it a critical reference compound for in vivo pharmacokinetic studies. It is utilized to model sustained-release dynamics, gastrointestinal absorption of lipophilic drugs, and hepatic prodrug conversion pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.09608521 Da

Monoisotopic Mass

393.09608521 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H19C446XXB

Drug Indication

Investigated for use/treatment in pancreatic cancer, leukemia (unspecified), melanoma, ovarian cancer, and cancer/tumors (unspecified).

Pharmacology

Rubitecan is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. Rubitecan binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

91421-42-0

Wikipedia

Rubitecan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Caponigro F, Cartenì G, Droz JP, Milano A, Davis WB, Pollard P. Phase II study of rubitecan in recurrent or metastatic head and neck cancer. Cancer Chemother Pharmacol. 2008 Jul;62(2):209-14. Epub 2007 Sep 19. PubMed PMID: 17882418.
2: Patel H, Stoller R, Auber M, Potter D, Cai C, Zamboni W, Kiefer G, Matin K, Schmotzer A, Ramanathan RK. Phase II study of rubitecan, an oral camptothecin in patients with advanced colorectal cancer who have failed previous 5-fluorouracil based chemotherapy. Invest New Drugs. 2006 Jul;24(4):359-63. PubMed PMID: 16525767.
3: Clark JW. Rubitecan. Expert Opin Investig Drugs. 2006 Jan;15(1):71-9. Review. PubMed PMID: 16370935.
4: Chedid S, Rivera E, Frye DK, Ibrahim N, Esteva F, Valero V, Hortobagyi G, Mettinger KL, Cristofanilli M. Minimal clinical benefit of single agent Orathecin (Rubitecan) in heavily pretreated metastatic breast cancer. Cancer Chemother Pharmacol. 2006 Apr;57(4):540-4. Epub 2005 Sep 29. PubMed PMID: 16193332.
5: Baka S, Ranson M, Lorigan P, Danson S, Linton K, Hoogendam I, Mettinger K, Thatcher N. A phase II trial with RFS2000 (rubitecan) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2005 Jul;41(11):1547-50. PubMed PMID: 16026691.
6: Burris HA 3rd, Rivkin S, Reynolds R, Harris J, Wax A, Gerstein H, Mettinger KL, Staddon A. Phase II trial of oral rubitecan in previously treated pancreatic cancer patients. Oncologist. 2005 Mar;10(3):183-90. PubMed PMID: 15793221.
7: Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000. Drugs R D. 2004;5(5):305-11. PubMed PMID: 15357630.
8: Schoemaker NE, Mathôt RA, Schöffski P, Rosing H, Schellens JH, Beijnen JH. Development of an optimal pharmacokinetic sampling schedule for rubitecan administered orally in a daily times five schedule. Cancer Chemother Pharmacol. 2002 Dec;50(6):514-7. Epub 2002 Nov 5. PubMed PMID: 12451480.
9: Fracasso PM, Rader JS, Govindan R, Herzog TJ, Arquette MA, Denes A, Mutch DG, Picus J, Tan BR, Fears CL, Goodner SA, Sun SL. Phase I study of rubitecan and gemcitabine in patients with advanced malignancies. Ann Oncol. 2002 Nov;13(11):1819-25. PubMed PMID: 12419757.
10: Sands H, Mishra A, Stoeckler JD, Hollister B, Chen SF. Preclinical activity of an i.v. formulation of rubitecan in IDD-P against human solid tumor xenografts. Anticancer Drugs. 2002 Oct;13(9):965-75. PubMed PMID: 12394260.
11: Schöffski P, Herr A, Vermorken JB, Van den Brande J, Beijnen JH, Rosing H, Volk J, Ganser A, Adank S, Botma HJ, Wanders J. Clinical phase II study and pharmacological evaluation of rubitecan in non-pretreated patients with metastatic colorectal cancer-significant effect of food intake on the bioavailability of the oral camptothecin analogue. Eur J Cancer. 2002 Apr;38(6):807-13. PubMed PMID: 11937315.
12: Giovanella BC, Stehlin JS, Hinz HR, Kozielski AJ, Harris NJ, Vardeman DM. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan). Int J Oncol. 2002 Jan;20(1):81-8. PubMed PMID: 11743646.
13: Kemp KR, Liehr JG, Giovanella B. Combined radiation and 9-nitrocamptothecin (rubitecan) in the treatment of locally advanced pancreatic cancer. Ann N Y Acad Sci. 2000;922:320-3. PubMed PMID: 11193912.

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